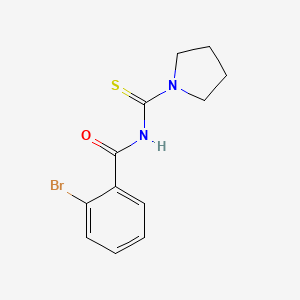

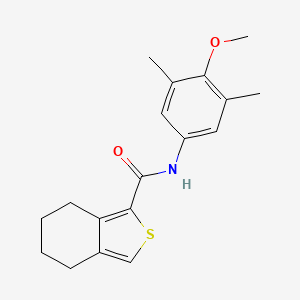

![molecular formula C20H27N3O3 B5567794 2-烯丙基-N-(2-甲氧基苯基)-3-氧代-2,9-二氮杂螺[5.5]十一烷-9-甲酰胺](/img/structure/B5567794.png)

2-烯丙基-N-(2-甲氧基苯基)-3-氧代-2,9-二氮杂螺[5.5]十一烷-9-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the family of diazaspiro[5.5]undecane derivatives, which are known for their varied pharmacological activities and synthetic versatility. The diazaspiro[5.5]undecane scaffold is a significant feature in medicinal chemistry, offering a unique combination of structural rigidity and functional diversity.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives typically involves strategies such as Michael addition reactions, cyclizations, and condensations. For example, certain derivatives have been synthesized through reactions of 1,3-diaryl-2-propen-1-ones with barbituric acid under specific conditions, demonstrating the adaptability and reactivity of the core structure in synthetic chemistry (Ahmed et al., 2012).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including the 2-allyl-N-(2-methoxyphenyl) variant, often features significant conformational stability due to the spirocyclic framework. This stability influences their interaction with biological targets. Crystallographic studies can provide insights into the conformations, intermolecular interactions, and structural features critical for biological activity (Kirillov et al., 2010).

Chemical Reactions and Properties

The chemical reactions characteristic of the diazaspiro[5.5]undecane framework involve modifications at various positions of the core structure. These modifications can significantly alter the chemical properties and reactivity, enabling the exploration of new pharmacological activities and improving physicochemical properties for better drug-likeness (Parameswarappa & Pigge, 2011).

科学研究应用

合成和化学性质

- 已探索了具有巴比妥酸部分的杂环螺化合物的酮转化为肟衍生物,突出了这些化合物的化学多功能性 (拉赫曼等人,2013 年).

- 对二氮杂螺环的研究包括微波辅助固相合成,证明了伯胺与树脂结合的双甲磺酸酯的有效环化,表明该化合物在合成化学中的适用性 (麦克劳德等人,2006 年).

- 已开发出一种高效的无催化剂合成方法,用于通过 [5 + 1] 双迈克尔加成反应合成含氮螺杂环,展示了一种生产二氮杂螺[5.5]十一烷衍生物的方法 (阿加瓦尔等人,2014 年).

潜在治疗应用

- 已研究某些 9-取代的 1-氧杂-4,9-二氮杂螺[5.5]十一烷-3-酮的抗高血压作用,表明这些化合物具有医学相关性 (克拉克等人,1983 年).

- 由 1,3-二芳基-2-丙烯-1-酮与巴比妥酸合成 8-芳酰基-9-羟基-7,9,11-三芳基-3-氧代(或硫代)-2,4-二氮杂螺[5.5]十一烷-1,5-二酮,突出了这些螺化合物的结构多样性和药理活性潜力 (艾哈迈德等人,2012 年).

结构和机理见解

- 已研究了 1-取代-1,4-二氮杂螺[5.5]十一烷-3,5-二酮在非水介质中的电化学,显示出氧化还原行为和进一步化学改性的潜力 (阿布埃莱尼恩等人,1991 年).

- 通过碱促进的 [5+1] 双迈克尔加成立体选择性合成二氮杂螺[5.5]十一烷衍生物的研究突出了立体化学在这些化合物的功能化和潜在生物活性中的重要性 (伊斯兰等人,2017 年).

属性

IUPAC Name |

N-(2-methoxyphenyl)-3-oxo-2-prop-2-enyl-2,9-diazaspiro[5.5]undecane-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-3-12-23-15-20(9-8-18(23)24)10-13-22(14-11-20)19(25)21-16-6-4-5-7-17(16)26-2/h3-7H,1,8-15H2,2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGILGFAZKYJSNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC3(CCC(=O)N(C3)CC=C)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)

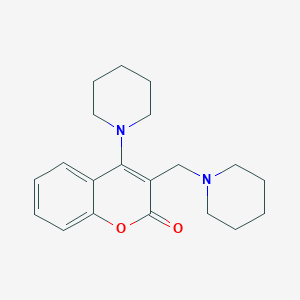

![ethyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567720.png)

![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)

![5-methyl-3-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5567724.png)

![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)

![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)

![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567797.png)